2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE
Overview
Description
2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE is a complex organic compound with a unique structure that includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the purine core, followed by the introduction of the trifluoromethylphenyl group and the acetonitrile moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group or the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N’-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ETHYL NICOTINATE
Uniqueness
2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETONITRILE is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-7-[[3-(trifluoromethyl)phenyl]methyl]purin-8-yl]sulfanylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c1-23-13-12(14(26)24(2)16(23)27)25(15(22-13)28-7-6-21)9-10-4-3-5-11(8-10)17(18,19)20/h3-5,8H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFXKHJNBRAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC#N)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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